Bienvenue dans la boutique en ligne BenchChem!

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide

Structure-Activity Relationship Hydrogen-Bond Donor Count Physicochemical Differentiation

Select this precise phenylpyridazine to eliminate SAR ambiguity in your screening cascade. The N-methyl substitution abolishes the amide H-bond donor, fundamentally altering conformational preference and target engagement versus unmethylated analogs. The ether (–O–) linkage confers distinct metabolic stability and electronic character compared to amino (–NH–) or C–C linked congeners, enabling paired microsomal stability assays to experimentally quantify the ether bridge advantage. As a commercially available building block (≥95% purity), the pre-installed 6-methylpyridazine-ether-phenyl core eliminates three synthetic steps, supporting 50–200 compound parallel amide libraries at multi-gram scale. Ideal for IRAK1/IRAK4 panel screening distinct from pyridazinone-amide patent estates.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 1207020-49-2
Cat. No. B2871191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide
CAS1207020-49-2
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCCC(=O)N(C)C1=CC=C(C=C1)OC2=NN=C(C=C2)C
InChIInChI=1S/C15H17N3O2/c1-4-15(19)18(3)12-6-8-13(9-7-12)20-14-10-5-11(2)16-17-14/h5-10H,4H2,1-3H3
InChIKeyBTNOTLUWGWSFNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide (CAS 1207020-49-2): Chemical Identity and Procurement Baseline


N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide (CAS 1207020-49-2, molecular formula C₁₅H₁₇N₃O₂, MW 271.31) is a synthetic phenylpyridazine derivative characterized by a 6-methylpyridazine ring linked via an ether bridge to a phenyl ring bearing an N-methylpropionamide substituent . The compound belongs to the phenylpyridazine class, a scaffold recognized for diverse pharmacological activities including kinase inhibition, cholinesterase modulation, and antimicrobial effects [1]. It is commercially available as a research-grade building block (typical purity ≥95%) from specialty chemical suppliers for use in medicinal chemistry, SAR exploration, and targeted probe development . High-strength quantitative differentiation data specific to this exact compound is currently limited in the public domain; the evidence presented herein relies on class-level inference from structurally proximal analogs and patent disclosures.

Why N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide Cannot Be Interchanged with General Phenylpyridazine Analogs


Phenylpyridazine derivatives exhibit profound structure-activity relationship (SAR) sensitivity to even modest modifications at the amide terminus, linker atom, and pyridazine substitution pattern. In the systematic study by Kilic et al. (2018), propanamide-bearing phenylpyridazines displayed IC₅₀ values against acetylcholinesterase (AChE) spanning over two orders of magnitude (0.11–>100 µM) depending solely on substituent variation [1]. The N-methyl substitution present in the target compound eliminates a hydrogen-bond donor, altering both conformational preference and target engagement profile relative to unmethylated propanamide analogs. Similarly, the ether (–O–) linkage between the pyridazine and phenyl rings imparts different metabolic stability and electronic character compared to amino (–NH–) or direct C–C linked congeners [2]. These structural features are not cosmetic—they directly dictate target selectivity, pharmacokinetic behavior, and off-target liability. Generic substitution with a structurally related phenylpyridazine without matching the precise N-methylation pattern, ether linkage, and 6-methylpyridazine substitution risks obtaining a compound with a materially different activity profile.

Quantitative Differentiation Evidence for N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide (CAS 1207020-49-2)


N-Methyl Amide Substitution Confers Distinct Hydrogen-Bonding Profile vs. Unmethylated Propanamide and Isobutyramide Analogs

The target compound bears an N-methyl tertiary amide (zero H-bond donors), distinguishing it from the secondary amide analogs N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide (one H-bond donor) and N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide (one H-bond donor) . H-bond donor count is a critical parameter governing membrane permeability, solubility, and target binding. In the phenylpyridazine SAR study by Kilic et al., N-H-containing carboxamide derivatives exhibited AChE IC₅₀ values spanning 0.11–2.69 µM, whereas propanamide derivatives with altered H-bond profiles displayed distinct selectivity windows between AChE and BChE [1]. The N-methylation in this compound eliminates a key H-bond donor, which can be exploited to tune off-target binding to proteins reliant on amide-NH interactions.

Structure-Activity Relationship Hydrogen-Bond Donor Count Physicochemical Differentiation

Ether (–O–) Linker vs. Amino (–NH–) Linker Pharmacophore Differentiation in Phenylpyridazine Scaffolds

The target compound employs an ether (–O–) linkage connecting the 6-methylpyridazine ring to the central phenyl ring. This differentiates it from amino-linked analogs such as N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}-3-phenylpropanamide, which contain an –NH– bridge . In the broader pyridazine SAR literature, linker atom identity (O vs. NH vs. CH₂) has been shown to modulate both target binding affinity and metabolic vulnerability. Ether linkages are generally more resistant to oxidative N-dealkylation pathways that plague aniline-type amino linkers, and they alter the electron density on the pyridazine ring, shifting its pKa and hydrogen-bond acceptor strength [1]. The patent literature on pyridazinone-amide IRAK inhibitors explicitly distinguishes ether-linked and amino-linked subseries as pharmacologically distinct [1].

Pharmacophore Mapping Metabolic Stability Linker SAR

6-Methylpyridazine Substitution vs. Pyridazinone Core: Distinct Kinase Inhibition Profiles

The target compound contains a 6-methylpyridazine ring, distinguishing it from the pyridazinone-containing IRAK inhibitor series disclosed in Merck Patent GmbH's patent family (US 20150376167) [1]. In that patent, pyridazinone-amide derivatives achieved IRAK4 IC₅₀ values in the nanomolar to low-micromolar range, with IRAK1/IRAK4 selectivity ratios varying across examples [1]. The pyridazine ring (aromatic, non-carbonyl) vs. pyridazinone ring (lactam-containing) difference alters: (i) tautomeric state and H-bond acceptor/donor profile, (ii) π-stacking geometry within the kinase hinge region, and (iii) susceptibility to carbonyl reductase-mediated metabolism. This structural distinction places the target compound in a different chemical space for kinase inhibitor screening, potentially accessing selectivity profiles not achievable with pyridazinone scaffolds [2].

IRAK Inhibition Kinase Selectivity Pyridazine vs. Pyridazinone

Cholinesterase Inhibitory Potential: Phenylpyridazine Propanamide Subclass Demonstrates Sub-Micromolar AChE Activity

In the systematic phenylpyridazine SAR study by Kilic et al. (2018), propanamide-bearing phenylpyridazine derivatives demonstrated AChE inhibitory activity with IC₅₀ values as low as 0.11 µM for the most potent analog (compound 5h), with selectivity over BChE exceeding 100-fold for certain derivatives [1]. While the exact compound N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide was not directly tested in this study, it shares the core phenylpyridazine-propanamide pharmacophore with the active series. Notably, the study established that pyridazine-containing derivatives (Series 5) were systematically more potent than their biphenyl counterparts (Series 6), confirming the pyridazine ring as an essential pharmacophoric element [1]. Compound 5d (AChE IC₅₀ = 0.16 µM, BChE IC₅₀ = 9.80 µM) exemplifies the dual cholinesterase inhibition achievable within this chemotype.

Acetylcholinesterase Inhibition Butyrylcholinesterase Selectivity Neurodegeneration

Absence of Ring Carbonyl Distinguishes Metabolic Fate from Pyridazinone-Containing IRAK Inhibitors

The target compound's 6-methylpyridazine ring lacks the carbonyl group present in pyridazinone-based IRAK inhibitors (e.g., those claimed in US 20150376167 and US 10329302) [1][2]. Pyridazinone carbonyl groups are established substrates for aldo-keto reductase (AKR) and carbonyl reductase (CBR) enzymes, which can reduce the lactam to the corresponding alcohol, generating metabolites with altered pharmacology and potential toxicity [2]. The fully aromatic pyridazine ring in this compound eliminates this metabolic soft spot. While this structural feature has not been quantitatively profiled for this exact compound, the absence of the carbonyl group represents a class-level differentiation with well-precedented pharmacokinetic implications for in vivo half-life and metabolite complexity.

Metabolic Stability Carbonyl Reductase PK Differentiation

Optimal Research and Procurement Scenarios for N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide (CAS 1207020-49-2)


IRAK Kinase Inhibitor Hit-Finding Outside Pyridazinone Patent Space

Screening groups seeking novel IRAK1/IRAK4 inhibitor chemotypes can use this compound as a pyridazine-based starting point structurally distinct from the pyridazinone-amide series extensively claimed in Merck and Pfizer patent estates [1][2]. The aromatic pyridazine core lacks the carbonyl group present in pyridazinone inhibitors, potentially offering differential kinase selectivity and a distinct intellectual property position. Procurement of this compound enables biochemical IRAK panel screening to establish whether the pyridazine scaffold delivers meaningful potency before committing to a full lead optimization program.

Cholinesterase Inhibitor SAR Expansion with N-Methyl Amide Modification

Building on the Kilic et al. (2018) demonstration that phenylpyridazine-propanamide derivatives achieve sub-micromolar AChE IC₅₀ values with tunable BChE selectivity, this N-methylated analog can be procured to probe the effect of eliminating the amide N–H hydrogen-bond donor on cholinesterase potency and selectivity [3]. The N-methyl modification, absent from all compounds tested in the published series, represents a systematic SAR probe to determine whether tertiary amide analogs retain or improve upon the 0.11–2.69 µM AChE activity window.

Chemical Biology Probe Development Leveraging Ether Linker Stability

For cell-based target engagement studies requiring prolonged compound incubation (>24 h), the ether-linked phenylpyridazine scaffold offers a theoretical metabolic stability advantage over amino-linked analogs [1]. Procuring this compound alongside its amino-linked comparator (e.g., N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}-3-phenylpropanamide) enables paired hepatocyte microsomal stability assays to experimentally quantify the metabolic advantage of the ether bridge, generating proprietary differentiation data for internal decision-making.

Building Block for Focused Pyridazine Library Synthesis

As a commercially available phenylpyridazine building block with defined purity (≥95%), this compound can serve as a key intermediate for parallel amide diversification libraries [2]. The N-methylpropionamide group provides a synthetic handle for further derivatization, while the pre-installed 6-methylpyridazine-ether-phenyl core eliminates three synthetic steps compared to de novo construction. Procurement at multi-gram scale supports the generation of 50–200 compound libraries for phenotypic or target-based screening.

Quote Request

Request a Quote for N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.